N-(2-Phenylethyl)indomethacin Amide
Overview
Description
N-(2-phenylethyl)-Indomethacin amide is a N-acylindole.
Mechanism of Action
Target of Action
N-(2-Phenylethyl)indomethacin Amide, also known as N-2PIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-2PIA interacts with its primary target, COX-2, by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . This inhibition is selective, as N-2PIA is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-2PIA is the Cyclooxygenase Pathway . By inhibiting COX-2, N-2PIA reduces the production of prostanoids, which are key mediators and regulators of inflammation. This can lead to downstream effects such as reduced inflammation, antiangiogenic effects, and potential cancer chemopreventive activity .
Result of Action
The inhibition of COX-2 by N-2PIA leads to a decrease in the production of prostanoids. This results in anti-inflammatory, antiangiogenic, and potential cancer chemopreventive effects . .
Biochemical Analysis
Biochemical Properties
N-(2-Phenylethyl)indomethacin Amide interacts with the enzyme COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . It is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .
Cellular Effects
This compound shows anti-inflammatory activity and may be effective in the prevention of cancer . It influences cell function by inhibiting the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . By binding to this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBTNADENXYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274424 | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-32-9 | |
Record name | Indomethacin phenethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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